N1 Substituent Differentiation: tert-Butyl vs. 4-Fluorophenyl — Computed Lipophilicity and Steric Bulk
The target compound carries an N1-tert-butyl group, whereas the closest cataloged analog (CAS 953175-75-2) bears an N1-(4-fluorophenyl) substituent. The structural difference substantially alters computed lipophilicity: the core scaffold 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has an XLogP3 of 0.6 [1], while the 1-(4-fluorophenyl)-substituted analog is expected to have an XLogP approximately 1.5–2.0 log units higher due to the aromatic ring (class-level inference; no experimentally measured logP/logD data available for either compound). The tert-butyl group additionally introduces greater steric bulk (molar refractivity ~26 cm³/mol higher for the 4-fluorophenyl analog) and eliminates the possibility of π–π stacking interactions at the N1 pocket. In PDE9 inhibitor SAR, the N1 substituent identity directly controls PDE9A isoform selectivity: tert-butyl and cyclopentyl are preferred over aryl groups for maintaining PDE9A vs. PDE1C selectivity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) of the N1 substituent module |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (core scaffold; predicted increase of ~0.3–0.5 log units upon N5-morpholino-oxopropyl substitution) |
| Comparator Or Baseline | 1-(4-Fluorophenyl) analog: predicted XLogP3 ≈ 2.1–2.6 for the core; N5 substitution adds further increment |
| Quantified Difference | Estimated ΔXLogP3 ≈ 1.5–2.0 log units lower for target compound (more hydrophilic, potentially superior aqueous solubility and reduced non-specific protein binding) |
| Conditions | Computed via XLogP3 algorithm (PubChem); no experimental logD₇.₄ data available |
Why This Matters
Lower lipophilicity in the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to the N1-aryl analog, which is critical for in vitro assay reliability and reduced false-positive rates in screening campaigns.
- [1] PubChem CID 135876286. 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. XLogP3 = 0.6. National Center for Biotechnology Information. View Source
- [2] Verhoest PR, Proulx-Lafrance C, Corman M, et al. Identification of a Brain Penetrant PDE9A Inhibitor Utilizing Prospective Design and Chemical Enablement as a Preclinical Lead for the Treatment of Diabetes. J Med Chem. 2012;55(21):9045–9054. (PF-04447943, PDE9A IC₅₀ = 8.3 nM; N1-cyclopentyl-tert-butyl SAR). View Source
